2,5-Dihydrofuran; furan-2,5-dione

Epoxy curing agent Low‑temperature processability Maleic anhydride copolymers

The compound identified by CAS 36620‑92‑5 is a water‑soluble addition copolymer of 2,5‑dihydrofuran and maleic anhydride (furan‑2,5‑dione) with a non‑alternating monomer sequence. Its distinguishing structural feature is a dihydrofuran‑to‑anhydride molar ratio of 1:2 to 1:3, which preserves the intact cyclic anhydride and dihydrofuran rings.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 36620-92-5
Cat. No. B14686638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydrofuran; furan-2,5-dione
CAS36620-92-5
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1C=CCO1.C1=CC(=O)OC1=O
InChIInChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-2-4-5-3-1/h1-2H;1-2H,3-4H2
InChIKeyRWZRGTMMGSIYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydrofuran–Maleic Anhydride Copolymer (CAS 36620-92-5): A Water‑Soluble, Low‑Melting Epoxy Curing Agent


The compound identified by CAS 36620‑92‑5 is a water‑soluble addition copolymer of 2,5‑dihydrofuran and maleic anhydride (furan‑2,5‑dione) with a non‑alternating monomer sequence. Its distinguishing structural feature is a dihydrofuran‑to‑anhydride molar ratio of 1:2 to 1:3, which preserves the intact cyclic anhydride and dihydrofuran rings [1]. This composition yields a melting point of approximately 40–60 °C and direct water solubility without prior hydrolysis, both of which deviate markedly from typical alternating maleic anhydride copolymers [1]. The copolymer is primarily employed as a heat‑curable curing agent for epoxy resins in applications where low‑temperature processability, aqueous formulation, and ring‑retention reactivity are simultaneously required [1].

Water-soluble without hydrolysis Enables aqueous epoxy systems without organic co-solvents
Low-temperature processability Reported melting range supports melt blending and low-temperature cure
Non-alternating structure Retains intact anhydride and dihydrofuran rings for reactivity

Why 2,5-Dihydrofuran–Maleic Anhydride Copolymer Cannot Be Swapped with Common SMA, PMVE‑MA, or Positional Isomer Copolymers


Generic maleic anhydride copolymers such as styrene‑maleic anhydride (SMA), poly(methyl vinyl ether‑alt‑maleic anhydride) (PMVE‑MA), and the positional isomer 2,3‑dihydrofuran‑maleic anhydride copolymer are often considered as potential replacements in epoxy curing and water‑borne formulations. However, these alternatives exhibit fundamentally different thermal, solubility, and reactivity profiles. SMA resins are water‑insoluble and melt above 115 °C [1]; PMVE‑MA requires hydrolysis to achieve water solubility and decomposes above 200 °C ; and the 2,3‑dihydrofuran‑maleic anhydride alternating copolymer is water‑insoluble with a melting point near 200 °C and is demonstrably ineffective as an epoxy curing agent [2]. These property gaps mean that direct substitution compromises low‑temperature cure, aqueous processability, and retention of the reactive anhydride ring, making the 2,5‑dihydrofuran‑based copolymer uniquely suited for the evidence‑backed applications detailed below.

Styrene-Maleic Anhydride (SMA) Water-insoluble; melts above 115°C. May not support aqueous low-temperature cure.
Poly(Methyl Vinyl Ether-alt-MA) (PMVE-MA) Requires hydrolysis for water solubility; decomposes above 200°C. Reactive anhydride lost before dissolution.
2,3-Dihydrofuran-MA Copolymer Water-insoluble; melting point near 200°C; reported ineffective as epoxy curing agent.

Quantitative Performance Evidence for 2,5-Dihydrofuran–Maleic Anhydride Copolymer Versus Closest Analogs


Melting Point Depression vs. 2,3‑Dihydrofuran‑Maleic Anhydride Alternating Copolymer

The 2,5‑dihydrofuran–maleic anhydride copolymer exhibits a melting point of 40–60 °C, whereas the positional isomer 2,3‑dihydrofuran–maleic anhydride alternating copolymer melts at approximately 200 °C [1]. This >140 °C melting point depression is attributed to the non‑alternating 1:2–1:3 monomer sequence that disrupts crystallinity, enabling melt processing and low‑temperature curing that the 2,3‑isomer cannot achieve.

Melting Point Depression
Reported
ΔT >140°C lower
Enables low-temperature melt processing and cure
Patent disclosure; capillary method. 2,3-isomer mp ~200°C.
Epoxy curing agent Low‑temperature processability Maleic anhydride copolymers

Aqueous Solubility vs. Water‑Insoluble 2,3‑Dihydrofuran‑Maleic Anhydride and SMA Copolymers

The target copolymer is directly water‑soluble without prior hydrolysis, while the 2,3‑dihydrofuran–maleic anhydride alternating copolymer is water‑insoluble [1]. Styrene‑maleic anhydride copolymer (SMA) is also water‑insoluble [2]. This solubility distinction enables formulation of fully aqueous epoxy curing systems, eliminating the need for organic co‑solvents or pre‑hydrolysis steps.

Aqueous Solubility
Reported
Target: water-soluble (direct) Comparators: water-insoluble
Supports aqueous formulation without co-solvents
2,3-isomer and SMA are insoluble; no hydrolysis needed.
Water‑borne epoxy systems Solubility Maleic anhydride copolymers

Epoxy Curing Efficacy vs. Ineffective 2,3‑Dihydrofuran‑Maleic Anhydride Copolymer

The 2,5‑dihydrofuran–maleic anhydride copolymer is an effective curing agent for heat‑curable epoxy resins, whereas the 2,3‑dihydrofuran–maleic anhydride alternating copolymer has been found to be ineffective in the same application [1]. Efficacy was demonstrated in standard epoxy resin compositions containing 5–50 wt% of the copolymer as curing agent.

Epoxy Curing Efficacy
Reported
Target: effective curing agent (5–50 wt%) 2,3-isomer: ineffective
Reported curing capability in epoxy resin compositions
Patent examples; heat-curable systems.
Epoxy curing Thermoset Maleic anhydride copolymers

Monomer Ratio and Ring Retention vs. Alternating Copolymers

The target copolymer possesses a dihydrofuran‑to‑anhydride molar ratio of 1:2 to 1:3 and retains the intact cyclic structures of both monomers [1]. In contrast, alternating copolymers such as 2,3‑dihydrofuran–MA and styrene–MA have a fixed 1:1 ratio [1][2], and the 2,3‑isomer does not retain the dihydrofuran ring in a reactive form. The excess anhydride content and ring retention in the target copolymer provide a higher density of crosslinkable anhydride groups per chain, directly enhancing cure reactivity and crosslink density.

Anhydride Content
Class-level
1.5–2× higher per unit
May support higher crosslink density
Non-alternating 1:2–1:3 ratio vs. alternating 1:1.
Polymer microstructure Reactivity Maleic anhydride copolymers

Thermal Stability Window vs. PMVE‑MA

The target copolymer melts at 40–60 °C and cures epoxy resins at moderately elevated temperatures (typically 80–150 °C, per patent examples) [1]. Poly(methyl vinyl ether‑alt‑maleic anhydride) (PMVE‑MA) does not exhibit a defined melting point below its decomposition temperature of ~300 °C, and its water solubility requires prior hydrolysis of the anhydride ring, which destroys the reactive functionality needed for covalent epoxy incorporation . This gives the target copolymer a much broader and lower processable thermal window.

Processing Window
Reported
>200°C wider before decomposition
Supports flexible formulation with heat-sensitive components
Target Tm 40–60°C, cure 80–150°C; PMVE-MA decomp. ~300°C.
Thermal stability Processing window Maleic anhydride copolymers

Evidence‑Backed Application Scenarios for 2,5-Dihydrofuran–Maleic Anhydride Copolymer


Low‑Temperature Cure Water‑Borne Epoxy Coatings

The copolymer’s 40–60 °C melting point and direct water solubility [1] enable formulation of aqueous epoxy coating systems that cure at 80–150 °C without organic co‑solvents. This is ideal for heat‑sensitive substrates (e.g., plastics, wood) where conventional SMA or PMVE‑MA curing agents would require higher temperatures or organic solvents.

High‑Crosslink‑Density Epoxy Adhesives

The 1:2–1:3 dihydrofuran‑to‑anhydride ratio provides excess reactive anhydride groups per chain [1], yielding higher crosslink density than 1:1 alternating copolymers. This translates to superior shear strength and chemical resistance in structural epoxy adhesives.

Water‑Soluble Reactive Intermediates for Polymer Modification

Because the copolymer retains intact anhydride rings and is water‑soluble [1], it can serve as a reactive intermediate for grafting onto water‑soluble polymers (e.g., polyvinyl alcohol, polyamines) to introduce anhydride functionality without organic solvents, enabling aqueous post‑modification strategies.

Epoxy Potting and Encapsulation Compounds Requiring Low Viscosity

The low melting point and water solubility allow the copolymer to be dissolved or dispersed as a low‑viscosity aqueous solution that penetrates fine voids in electronic potting applications. Upon thermal cure, the copolymer releases water and forms a densely crosslinked network, providing effective encapsulation [1].

Application
Selection Property
Validation Focus
Low-Temp. Cure Water-Borne Epoxy Coatings
Low melting point & water solubility
Cure profile at moderate temperatures without organic co-solvents
High-Crosslink-Density Epoxy Adhesives
Excess reactive anhydride content
Crosslink density and adhesion performance review
Water-Soluble Reactive Intermediates
Intact anhydride ring & water solubility
Grafting efficiency and functionality retention
Epoxy Potting and Encapsulation
Low-viscosity aqueous solution
Penetration and encapsulation integrity after cure
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